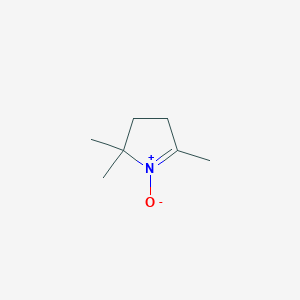
3-甲基吡啶-2-甲酸
描述
3-Methylpicolinic acid , also known as 3-Methylpyridine-2-carboxylic acid , is an organic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . It appears as crystalline material and has a melting point of 119°C . The compound is primarily used in research and chemical synthesis.
科学研究应用
金属配合物的合成
3-甲基吡啶-2-甲酸 (3-MepicH) 在合成各种金属配合物中用作配体。 例如,它可以用于与铜、钴和镍形成配合物 {svg_1}。这些配合物在催化、材料科学和作为生物系统模型方面具有潜在的应用。
振动光谱研究
该化合物的振动光谱,包括 FT-IR 和 FT-拉曼,已使用密度泛函理论记录和分析 {svg_2}。这项研究有助于理解分子的基本振动,这对材料表征至关重要。
非线性光学 (NLO) 特性
3-甲基吡啶-2-甲酸因其 NLO 行为而被研究,这对于开发新型光子材料非常重要。 该分子的超极化率表明其在光开关和调制器件中的潜在应用 {svg_3}。
超共轭相互作用和电荷离域
通过自然键轨道 (NBO) 分析探索了 3-甲基吡啶-2-甲酸因超共轭相互作用和电荷离域而产生的稳定性 {svg_4}。这项研究对于设计具有电子器件和光子器件所需电子特性的分子至关重要。
化学安全和操作
了解 3-甲基吡啶-2-甲酸的安全特性对于在研究环境中操作和储存它至关重要。 它已被证明具有潜在的呼吸道、眼睛和皮肤刺激性,以及摄入后的毒性 {svg_5}。
有机合成
3-甲基吡啶-2-甲酸与 3-氯苄基氯在与二异丙基酰胺锂 (LDA) 反应时可以发生 C-烷基化,形成二阴离子。 该反应在有机合成中用于构建复杂分子 {svg_6}。
色谱法和质谱法
虽然与 3-甲基吡啶-2-甲酸没有直接关系,但 Avantor 等供应商提供的资源对于色谱法或质谱法应用至关重要,而色谱法或质谱法是涉及 3-甲基吡啶-2-甲酸等化合物的科学研究中必不可少的分析技术 {svg_7}。
工业测试应用
3-甲基吡啶-2-甲酸的供应商提到了它在工业测试应用中的用途,但没有提供具体细节。 该化合物的性质可能使其适合工业环境中的各种分析程序 {svg_8}。
作用机制
Target of Action
It’s known that it can cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed .
Mode of Action
It’s known to cause irritation to the respiratory system, eyes, and skin, and it’s harmful if swallowed
Pharmacokinetics
It’s known that it has high gastrointestinal absorption This suggests that it can be readily absorbed into the bloodstream when ingested, which could contribute to its bioavailability
Result of Action
It’s known to cause respiratory irritation, serious eye irritation, skin irritation, and it’s harmful if swallowed . This suggests that it may have a disruptive effect on cellular function in these tissues.
Action Environment
It’s known that it can cause irritation and harm if swallowed , suggesting that its action and efficacy may be influenced by the physiological environment in which it is present.
生化分析
Biochemical Properties
3-Methylpicolinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the metabolism of pyridine derivatives. For instance, 3-Methylpicolinic acid can act as a substrate for certain oxidoreductases, leading to its conversion into other metabolites . Additionally, it can form complexes with metal ions, which may influence its biochemical activity and interactions with other biomolecules.
Cellular Effects
The effects of 3-Methylpicolinic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methylpicolinic acid can modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Methylpicolinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, 3-Methylpicolinic acid has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylpicolinic acid can change over time. The stability and degradation of 3-Methylpicolinic acid are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylpicolinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to 3-Methylpicolinic acid has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methylpicolinic acid vary with different dosages in animal models. At low doses, 3-Methylpicolinic acid has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
3-Methylpicolinic acid is involved in various metabolic pathways, including those related to the metabolism of pyridine derivatives. It interacts with enzymes such as oxidoreductases, which catalyze its conversion into other metabolites . These metabolic pathways are essential for the proper functioning of cellular processes and the maintenance of metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Methylpicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes through active transport mechanisms, involving specific transporters . Once inside the cell, 3-Methylpicolinic acid can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methylpicolinic acid is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 3-Methylpicolinic acid can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . Additionally, it can be targeted to other organelles, such as mitochondria, where it may play a role in metabolic processes .
属性
IUPAC Name |
3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIBYREWJHKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296408 | |
| Record name | 3-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4021-07-2 | |
| Record name | 3-Methylpicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4021-07-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R)-N-[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1197731.png)












